4-Isobutyramidobutanoic acid

描述

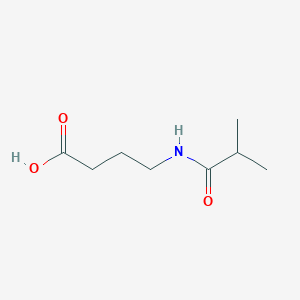

4-Isobutyramidobutanoic acid is an organic compound with the molecular formula C₈H₁₅NO₃ It is a derivative of butanoic acid, featuring an isobutyramido group attached to the fourth carbon of the butanoic acid chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutyramidobutanoic acid typically involves the reaction of isobutyramide with butanoic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isobutyramide and the butanoic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for manual intervention.

化学反应分析

Types of Reactions: 4-Isobutyramidobutanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.

Reduction: The amide group can be reduced to form amines under specific conditions.

Substitution: The hydrogen atoms in the butanoic acid chain can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

Oxidation: Carboxylate salts.

Reduction: Amines.

Substitution: Halogenated derivatives of this compound.

科学研究应用

4-Isobutyramidobutanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用机制

The mechanism of action of 4-Isobutyramidobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may modulate the activity of enzymes involved in metabolic pathways, leading to changes in the production of key metabolites.

相似化合物的比较

Butanoic acid: A simple carboxylic acid with a similar backbone but lacking the isobutyramido group.

Isobutyramide: An amide derivative of isobutyric acid, similar in structure but without the butanoic acid chain.

4-Aminobutanoic acid: A compound with an amino group instead of the isobutyramido group.

Uniqueness: 4-Isobutyramidobutanoic acid is unique due to the presence of both the isobutyramido and carboxylic acid functional groups, which confer distinct chemical properties and reactivity

生物活性

4-Isobutyramidobutanoic acid (IBAB) is a derivative of butyric acid, a short-chain fatty acid with significant biological activity. This article explores the biological properties of IBAB, its mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of an isobutyramide group attached to a butanoic acid backbone. Its molecular formula is , and it exhibits properties typical of fatty acids, including solubility in organic solvents and moderate polarity.

The biological activity of IBAB can be attributed to several key mechanisms:

- Histone Deacetylase Inhibition : Like butyrate, IBAB may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression. This mechanism is crucial in regulating inflammatory responses and promoting apoptosis in cancer cells .

- Immune Modulation : IBAB has been shown to influence immune cell activity. It enhances the production of anti-inflammatory cytokines such as IL-10 while suppressing pro-inflammatory cytokines like TNF-α and IFN-γ . This modulation can be beneficial in conditions characterized by chronic inflammation.

- Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially through the induction of antimicrobial peptides . This suggests a role in gut health and the prevention of infections.

Biological Effects

The biological effects of IBAB have been studied in various contexts, including:

- Anti-inflammatory Effects : Research indicates that IBAB can significantly reduce inflammation in models of colitis. In animal studies, treatment with IBAB led to decreased levels of inflammatory markers and improved epithelial integrity .

- Cancer Cell Suppression : Studies have demonstrated that IBAB can inhibit the proliferation of colon cancer cells while promoting the growth of normal colonic epithelial cells. This dual action may be linked to its ability to modulate metabolic pathways in cancer cells, particularly through the Warburg effect .

Case Studies and Clinical Research

Several case studies highlight the therapeutic potential of IBAB:

- Colitis Treatment : A study involving rats with dextran sulfate sodium-induced colitis showed that treatment with IBAB resulted in reduced mucosal permeability and inflammation. Histopathological analyses revealed significant improvements in tissue architecture post-treatment .

- Thalassemia Management : A pilot study on patients with thalassemia intermedia treated with oral isobutyramide (a related compound) indicated improved hematological parameters and a reduction in transfusion requirements . This suggests potential applications for IBAB in managing blood disorders.

- Gut Microbiota Modulation : Research has indicated that IBAB can alter gut microbiota composition favorably, enhancing the abundance of beneficial bacteria while suppressing pathogenic strains. This effect contributes to improved gut health and may have implications for metabolic diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

4-(2-methylpropanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(2)8(12)9-5-3-4-7(10)11/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXPBJABNQBPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。